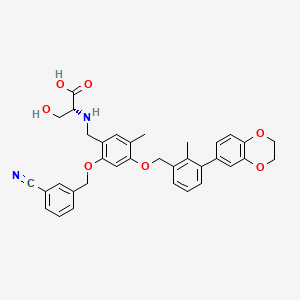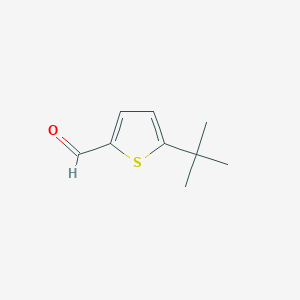
4-(2-Thienyl)but-3-EN-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Thienyl)but-3-EN-2-one is an organic compound with the molecular formula C8H8OS. It is a member of the thiophene family, characterized by a five-membered ring containing sulfur. This compound is known for its unique structure, which includes a thiophene ring attached to a butenone moiety. It is used as a building block in organic synthesis and has various applications in scientific research.
作用机制
Target of Action
The primary target of 4-(2-Thienyl)but-3-EN-2-one is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential for protein synthesis and other vital cellular functions.
Mode of Action
It’s known that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that this compound may interact with its target enzyme through a similar mechanism, leading to changes in the enzyme’s activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Thienyl)but-3-EN-2-one typically involves the condensation of thiophene-2-carboxaldehyde with acetone in the presence of a base. This reaction is known as the Claisen-Schmidt condensation. The reaction conditions usually include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction parameters are optimized to achieve high efficiency and purity.
化学反应分析
Types of Reactions: 4-(2-Thienyl)but-3-EN-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Bromine or chlorine in the presence of a Lewis acid
Major Products:
Oxidation: Sulfoxides and sulfones
Reduction: Alcohols
Substitution: Halogenated thiophene derivatives
科学研究应用
4-(2-Thienyl)but-3-EN-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
相似化合物的比较
Thiophene: The parent compound with a simple thiophene ring.
2-Acetylthiophene: Similar structure but with an acetyl group instead of a butenone moiety.
4-(2-Furyl)but-3-EN-2-one: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness: 4-(2-Thienyl)but-3-EN-2-one is unique due to its combination of a thiophene ring and a butenone moiety, which imparts distinct chemical and biological properties
属性
IUPAC Name |
(E)-4-thiophen-2-ylbut-3-en-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c1-7(9)4-5-8-3-2-6-10-8/h2-6H,1H3/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMALVIHZVKKPE-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=CS1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=CS1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874-83-9 |
Source


|
| Record name | 4-(thiophen-2-yl)but-3-en-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does the introduction of fluorine atoms affect the properties of 4-(2-Thienyl)but-3-en-2-one derivatives?
A1: The research by Livingstone et al. [] delves into the synthesis and characterization of metal chelates formed by fluorinated this compound derivatives, namely 1,1,1-Trifluoro-4-mercapto-4-(2-thienyl)but-3-en-2-one (TTMBH) and 1,1,1-Trifluoro-4-mercaptopent-3-en-2-one (TMPH). The introduction of the trifluoromethyl (CF3) group significantly impacts the compound's acidity and its ability to form stable metal complexes. The electron-withdrawing nature of the CF3 group increases the acidity of the thiol (SH) group, making it easier to deprotonate and form metal chelates. Furthermore, the presence of fluorine atoms can influence the solubility and stability of the resulting metal complexes. For instance, the metal chelates of both TTMBH and TMPH exhibited good solubility in organic solvents [].
Q2: How do the structural differences between TTMBH and TMPH influence their complexation behavior with metals?
A2: While both TTMBH and TMPH are fluorinated this compound derivatives, they differ in the substituent at the 2-position. TTMBH possesses a thienyl group, while TMPH has a methyl group at this position. This seemingly minor structural variation leads to noticeable differences in their complexation behavior. Livingstone et al. [] observed that TMPH exhibited a weaker complexing ability compared to TTMBH. This difference can be attributed to the electronic effects of the substituents. The thienyl group in TTMBH can participate in resonance interactions with the chelating moiety, enhancing its electron-donating capacity and stabilizing the metal complexes. In contrast, the methyl group in TMPH lacks this resonance capability, resulting in weaker metal-ligand interactions [].
Q3: What analytical techniques were employed to characterize the metal chelates of TTMBH and TMPH?
A3: The study by Livingstone et al. [] employed a combination of techniques to characterize the synthesized metal chelates. These included elemental analysis to determine the stoichiometry of the complexes, magnetic susceptibility measurements to probe the electronic configuration and spin state of the metal ions, and infrared spectroscopy to identify the characteristic vibrational frequencies of the ligands upon complexation. Additionally, mass spectrometry was crucial in elucidating the structures of the starting materials, confirming the preferential attack of hydrogen sulfide on the carbonyl group farther from the CF3 group during the synthesis of TMPH [].
Q4: What insights do the studies provide regarding the potential applications of these this compound derivatives?
A4: The research highlights the potential of this compound derivatives, especially their fluorinated counterparts, as versatile ligands in coordination chemistry. Their ability to form stable and soluble metal complexes with various transition metals suggests their potential utility in diverse applications. For example, these compounds could be explored as catalysts in organic synthesis, taking advantage of the unique reactivity of metal centers. Furthermore, their ability to modulate the properties of metal ions could be exploited in areas like material science and biomedical research. The research by Belcher et al. [] further explores their potential in separation science by demonstrating the successful thin-layer chromatographic separation of nickel, zinc, and cobalt complexes of various fluorinated monothio-β-diketones, including TTMBH. This highlights the potential of these compounds in analytical chemistry for the separation and identification of metal ions in complex mixtures [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide](/img/structure/B2905481.png)

![2-[4-(2-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2905483.png)
![6-Fluoro-N-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2905486.png)
![propan-2-yl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2905488.png)
![1-[(2,5-dimethylphenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2905489.png)
![2-(naphthalen-2-yloxy)-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2905490.png)


![3-(3,4-Dimethoxyphenyl)-5-{1-[(4-methoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2905494.png)
![3-(1-methyl-1H-pyrazol-4-yl)-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine](/img/structure/B2905496.png)
